molecular formula C9H20O B8760396 2,4-dimethylheptan-2-ol CAS No. 65822-93-7

2,4-dimethylheptan-2-ol

Cat. No.: B8760396
CAS No.: 65822-93-7
M. Wt: 144.25 g/mol
InChI Key: VORBOMMQBCSRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethylheptan-2-ol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-dimethylheptan-2-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-2-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethylheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding alkane, 2,4-dimethylheptane, using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: 2,4-dimethyl-2-heptanone

    Reduction: 2,4-dimethylheptane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4-dimethylheptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.

    Medicine: Research into its potential therapeutic effects and its role in drug formulation.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethylheptan-2-ol involves its interaction with various molecular targets and pathways:

    Enzyme Interaction: It can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding ketone.

    Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

2,4-dimethylheptan-2-ol can be compared with other similar compounds such as:

    2-Heptanol: Lacks the additional methyl groups, resulting in different physical and chemical properties.

    2,4-Dimethyl-3-heptanol: The position of the hydroxyl group and methyl groups differs, affecting its reactivity and applications.

    2,6-Dimethyl-4-heptanol: Another isomer with different substitution patterns, leading to unique properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

CAS No.

65822-93-7

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,4-dimethylheptan-2-ol

InChI

InChI=1S/C9H20O/c1-5-6-8(2)7-9(3,4)10/h8,10H,5-7H2,1-4H3

InChI Key

VORBOMMQBCSRQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(C)O

Origin of Product

United States

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